Cas no 309737-37-9 (4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide)

4-Bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a thiadiazole core substituted with a 4-fluorophenyl group and a benzamide moiety bearing a bromine atom at the para position. This structure confers potential utility in medicinal chemistry and materials science due to its electron-rich aromatic systems and halogenated functionality, which may enhance binding interactions or serve as a synthetic intermediate. The presence of both bromine and fluorine substituents offers versatility for further derivatization via cross-coupling reactions. Its rigid thiadiazole scaffold may contribute to stability and selectivity in biological applications, making it a candidate for exploratory research in drug discovery or functional materials development.
4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide structure
309737-37-9 structure
Product Name:4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide
CAS No:309737-37-9
MF:C15H9BrFN3OS
MW:378.218864202499
CID:6577686
Update Time:2025-06-23

4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide
    • 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
    • Benzamide, 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-
    • Inchi: 1S/C15H9BrFN3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
    • InChI Key: FSURHSKCGICHQY-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(F)C=C2)S1)(=O)C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 376.963
  • Monoisotopic Mass: 376.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.645±0.06 g/cm3(Predicted)
  • pka: 7.46±0.50(Predicted)

4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0187-0151-1mg
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
309737-37-9 90%+
1mg
$54.0 2023-05-17

Additional information on 4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide

4-Bromo-N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 309737-37-9)

The compound 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 309737-37-9) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the para position of the benzamide group and a substituted thiadiazole ring. The presence of the fluorophenyl group further enhances its chemical versatility and reactivity.

Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery and material synthesis. The thiadiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is known for its stability and ability to participate in various chemical reactions. In the case of 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, the substitution pattern on the thiadiazole ring plays a crucial role in determining its electronic properties and reactivity.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The introduction of the bromine atom at the para position of the benzamide group is achieved through electrophilic substitution, while the thiadiazole ring is formed via a cyclization reaction involving appropriate starting materials. The presence of the fluorophenyl group introduces additional electronic effects, making this compound suitable for applications in both organic synthesis and materials science.

In terms of physical properties, 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding. Its solubility in organic solvents such as dichloromethane and DMF makes it ideal for use in solution-based reactions. The compound also shows moderate stability under thermal conditions, making it suitable for various industrial applications.

The application of this compound extends to several areas, including pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical industry, thiadiazole derivatives are often explored for their potential as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes. Additionally, the bromine atom in this compound can serve as a leaving group in substitution reactions, enabling further functionalization for specific applications.

Recent research has also focused on the use of 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesizing more complex molecules with enhanced biological activity. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-cancer activity by targeting specific signaling pathways involved in tumor growth and metastasis.

In conclusion, 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 309737-37-9) is a versatile compound with significant potential in various fields. Its unique structure and chemical properties make it an attractive candidate for further research and development in both academic and industrial settings.

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